molecular formula C19H15N3O3S B2629100 1'-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one CAS No. 1448133-16-1

1'-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one

Cat. No.: B2629100
CAS No.: 1448133-16-1
M. Wt: 365.41
InChI Key: BYTXJVTYNYRBGF-UHFFFAOYSA-N
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Description

1’-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)spiro[chroman-2,3’-pyrrolidin]-4-one is a complex organic compound that features a unique spirocyclic structure. This compound is of significant interest due to its potential applications in various fields, including organic electronics, medicinal chemistry, and materials science. The presence of the benzo[c][1,2,5]thiadiazole moiety imparts unique electronic properties, making it a valuable component in the design of advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)spiro[chroman-2,3’-pyrrolidin]-4-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzo[c][1,2,5]thiadiazole core, which can be synthesized through the cyclization of appropriate precursors under controlled conditions. The spiro[chroman-2,3’-pyrrolidin]-4-one moiety is then introduced via a series of condensation and cyclization reactions. These reactions often require the use of catalysts, specific solvents, and precise temperature control to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility. Additionally, purification techniques such as chromatography and recrystallization are crucial to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

1’-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)spiro[chroman-2,3’-pyrrolidin]-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1’-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)spiro[chroman-2,3’-pyrrolidin]-4-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a fluorescent probe in bioimaging due to its unique electronic properties.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 1’-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)spiro[chroman-2,3’-pyrrolidin]-4-one involves its interaction with specific molecular targets. The benzo[c][1,2,5]thiadiazole moiety can engage in electron transfer processes, making it an effective component in photophysical and photochemical applications. In biological systems, the compound may interact with cellular proteins and enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Benzo[c][1,2,5]thiadiazole: A simpler analog that lacks the spirocyclic structure but shares the core benzo[c][1,2,5]thiadiazole moiety.

    Spiro[chroman-2,3’-pyrrolidin]-4-one: Another related compound that lacks the benzo[c][1,2,5]thiadiazole moiety.

Uniqueness

1’-(Benzo[c][1,2,5]thiadiazole-5-carbonyl)spiro[chroman-2,3’-pyrrolidin]-4-one is unique due to its combined structural features, which impart distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics and fluorescent probes.

Properties

IUPAC Name

1'-(2,1,3-benzothiadiazole-5-carbonyl)spiro[3H-chromene-2,3'-pyrrolidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3S/c23-16-10-19(25-17-4-2-1-3-13(16)17)7-8-22(11-19)18(24)12-5-6-14-15(9-12)21-26-20-14/h1-6,9H,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYTXJVTYNYRBGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CC5=NSN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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